Product packaging for 3H-Tetrazolo[1,5-B]indazole(Cat. No.:CAS No. 69573-88-2)

3H-Tetrazolo[1,5-B]indazole

Cat. No.: B13957481
CAS No.: 69573-88-2
M. Wt: 159.15 g/mol
InChI Key: INOKTBGBZFDMJD-UHFFFAOYSA-N
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Description

3H-Tetrazolo[1,5-b]indazole (CAS 69573-88-2) is a nitrogen-rich fused heterocyclic compound with the molecular formula C7H5N5. This scaffold is of significant interest in medicinal and organic chemistry as a versatile building block for synthesizing more complex structures . The compound features a hybrid architecture combining tetrazole and indazole rings, both of which are privileged pharmacophores in drug discovery . The indazole core is a key structural component in numerous FDA-approved drugs and clinical candidates across diverse therapeutic areas, including oncology, anti-inflammatories, and neuroscience . Its primary research value lies in its application as a key synthetic intermediate. Recent literature demonstrates its utility in selective synthetic approaches for generating indole derivatives bearing a tetrazole moiety, which are valuable scaffolds in their own right . The tetrazole ring is well-known to act as a bioisostere for a carboxylic acid group, which can improve metabolic stability and bioavailability in drug candidates . Researchers can leverage this compound to explore new chemical space and develop novel molecules with potential biological activity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5N5 B13957481 3H-Tetrazolo[1,5-B]indazole CAS No. 69573-88-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69573-88-2

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3H-tetrazolo[1,5-b]indazole

InChI

InChI=1S/C7H5N5/c1-2-4-6-5(3-1)7-8-10-11-12(7)9-6/h1-4H,(H,8,11)

InChI Key

INOKTBGBZFDMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=NNN3N=C2C=C1

Origin of Product

United States

Reaction Pathways and Mechanistic Investigations of the 3h Tetrazolo 1,5 B Indazole Framework

Cycloaddition Reaction Mechanisms Relevant to Fused Indazoles

The synthesis of the indazole core, a precursor to many fused systems, frequently relies on cycloaddition reactions. organic-chemistry.org Among the most effective methods is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. organic-chemistry.org This reaction typically involves the in-situ generation of a 1,3-dipole, such as a diazo compound, which then reacts with a dipolarophile, like an aryne. organic-chemistry.org

The generation of arynes from precursors like o-(trimethylsilyl)aryl triflates under mild conditions has made this a versatile route. organic-chemistry.orgacs.org The reaction between an aryne and a diazo compound initially forms a 3H-indazole adduct. orgsyn.org Depending on the substituents and reaction conditions, this initial product may undergo further rearrangement. orgsyn.org For instance, the use of various diazo compounds with in-situ generated benzyne (B1209423) provides an efficient pathway to a wide array of substituted indazoles. organic-chemistry.org This methodology has been extended to include different diazo precursors, such as N-tosylhydrazones, which generate the necessary diazo intermediate in the reaction mixture. organic-chemistry.org

These cycloaddition strategies are fundamental for constructing the core indazole skeleton, which can then be further functionalized or cyclized to form fused systems like 3H-tetrazolo[1,5-b]indazole. The reaction conditions for these cycloadditions can be tuned to control the outcome and yield of the desired indazole product. orgsyn.org

Table 1: Examples of Cycloaddition Reactions for Indazole Synthesis

Dipole Precursor Dipolarophile Conditions Product Type Reference
Diazo Compounds Arynes (from o-silylaryl triflates) CsF or TBAF, Room Temp 3H-Indazoles, 1H-Indazoles organic-chemistry.orgorgsyn.org
N-Tosylhydrazones Arynes CsF, [Et3NBn]Cl, THF, 70 °C 3-Substituted 1H-Indazoles orgsyn.org
6-Diazocyclohex-2-en-1-one Arynes Mild Conditions Spiro-3H-indazoles researchgate.net

Rearrangement Reactions within the Fused System

The this compound skeleton and related fused indazoles are subject to various rearrangement reactions, driven by factors such as the restoration of aromaticity, relief of ring strain, and the electronic nature of substituents.

A common rearrangement in 3H-indazoles formed from cycloaddition reactions is a orgsyn.orgnih.gov-hydrogen shift. orgsyn.org This sigmatropic rearrangement converts the initially formed, non-aromatic 3H-indazole into the more stable, aromatic 1H-indazole tautomer. orgsyn.orglibretexts.org This process can also occur as a series of two nih.govnih.gov-hydrogen shifts. orgsyn.org The driving force for this tautomerization is the formation of the thermodynamically more stable aromatic system. Similar hydrogen shifts are crucial in the final steps of syntheses involving related heterocyclic systems, where a non-aromatic intermediate rearranges to a stable indole (B1671886) product. acs.orgnih.gov The suprafacial nature of thermal nih.govnih.gov hydrogen shifts is predicted by orbital symmetry rules, making it a common and predictable process in many pi-conjugated systems. libretexts.orglibretexts.org

Ring expansion and contraction reactions allow for the structural modification of the fused heterocyclic core. wikipedia.org These rearrangements can be initiated by various reagents and conditions. For example, photochemical extrusion of nitrogen from tetrazolo[1,5-a]pyridines, which are structurally related to tetrazoloindazoles, can lead to ring expansion, forming 1,3-diazepine derivatives. nih.gov Conversely, these transient diazepines can undergo subsequent rearrangement to afford ring-contracted cyanopyrroles. nih.gov

Such processes are often mechanistically complex, proceeding through reactive intermediates like nitrenes or carbocations. nih.govwikipedia.org In carbocyclic systems, pinacol-type rearrangements are a common method for achieving ring contraction via a carbocation intermediate. wikipedia.org The treatment of cyclic alcohols with reagents like diethylaminosulfur trifluoride (DAST) can also induce ring expansion or contraction, depending on the substrate's structure and the participation of neighboring groups. arkat-usa.org While specific examples for the this compound system are not extensively detailed, the principles observed in related fused heterocycles suggest its potential to undergo similar skeletal transformations. nih.govwikipedia.org

A defining characteristic of the tetrazolo[1,5-b]indazole system is its existence in a valence tautomeric equilibrium with its 2-azido-2H-indazole isomer. This ring-chain tautomerism is a well-documented phenomenon in fused tetrazole systems. researchgate.netthieme-connect.de The position of this equilibrium is highly sensitive to several factors, including the electronic nature of substituents, the solvent, temperature, and the physical state (solid vs. solution). thieme-connect.deresearchgate.net

Generally, the tetrazole form is a 6π-aromatic and planar ring system. thieme-connect.de Electron-donating groups on the indazole ring tend to favor the closed, tetrazole form, whereas electron-withdrawing groups can stabilize the open, azido (B1232118) form. thieme-connect.deresearchgate.net This equilibrium is not static; for instance, even if the tetrazole form predominates, the transient formation of the azido isomer can allow for reactions characteristic of azides, such as cycloadditions. researchgate.net Computational studies on related azido/azole systems have shown that the cyclization from the azide (B81097) to the tetrazole is a type of 1,5-dipolar cycloaddition. researchgate.net The stability of the tetrazole ring is often linked to its aromaticity. researchgate.net

Ring-Opening and Ring-Closure Chemistry of the Tetrazole Moiety

The reversible ring-opening of the tetrazole moiety to an azido-indazole is the most significant reaction in this class. researchgate.netthieme-connect.de This process is a key example of valence tautomerism. The tetrazole ring can be opened thermally or photochemically to generate the corresponding azido isomer, which can then undergo its own characteristic reactions. For example, flash vacuum pyrolysis (FVP) of tetrazolo[5,1-a]phthalazine, a related fused system, generates a small amount of the azide valence tautomer. acs.org

This ring-opening can be synthetically useful. The in-situ generated azide can participate in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, even when the tetrazole tautomer is the major species in equilibrium. researchgate.net This demonstrates that the ring-opening provides a sufficient concentration of the reactive azide for subsequent reactions.

Conversely, the ring-closure of a 2-azidoindazole derivative is a primary method for synthesizing the tetrazolo[1,5-b]indazole system. This intramolecular 1,5-dipolar cyclization is often spontaneous when an azido group is positioned adjacent to a ring nitrogen in a heterocyclic system. researchgate.net The synthesis of various tetrazolo[1,5-a]pyridines and related fused tetrazoles often proceeds through the cyclization of an appropriate azido-substituted precursor. nih.gov

Electrophilic and Nucleophilic Attack on the this compound Skeleton

The reactivity of the this compound skeleton towards electrophiles and nucleophiles is dictated by the electron distribution across the fused ring system. The tetrazole ring is strongly electron-withdrawing, which influences the reactivity of the entire molecule. thieme-connect.de

Electrophilic Attack: Protonation and electrophilic attack on tetrazoles typically occur at a nitrogen atom. thieme-connect.de For the indazole portion of the molecule, which is also a nitrogen-containing heterocycle, electrophilic substitution patterns are influenced by the electronic nature of the existing ring. In general, electrophiles attack electron-rich positions. libretexts.org The coordination of a metal to a heterocyclic ligand can enhance its electrophilicity, making it more susceptible to attack. u-tokyo.ac.jp

Nucleophilic Attack: The electron-deficient nature of the tetrazole ring makes the C5 carbon (the carbon atom of the tetrazole ring) susceptible to nucleophilic attack, which can lead to the displacement of leaving groups at this position. thieme-connect.de In general, nucleophilic attack is favored on complexes with a net positive charge or those containing electron-withdrawing ligands. lkouniv.ac.in The nucleophile, an electron-rich species, attacks an electron-poor center in the substrate. libretexts.orglibretexts.org While specific studies on the nucleophilic substitution on the this compound skeleton are not widely reported, the known reactivity of the individual ring systems suggests that the carbon atom of the tetrazole ring and potentially positions on the indazole ring activated by the fused tetrazole would be the primary sites for nucleophilic attack. thieme-connect.delkouniv.ac.in Fused 2H-indazoles are known to undergo ring-opening reactions when treated with nucleophiles. nih.gov

Table 2: Summary of Predicted Reactivity

Reaction Type Attacking Species Likely Site of Attack on this compound Rationale Reference
Electrophilic Attack Electrophile (e.g., H+, alkylating agents) Nitrogen atoms of the tetrazole or indazole ring Availability of lone pair electrons on nitrogen. thieme-connect.de
Nucleophilic Attack Nucleophile (e.g., RO-, RNH2) Carbon atom of the tetrazole ring Electron-withdrawing nature of the tetrazole ring makes the carbon electrophilic. thieme-connect.de

Solvent and Catalyst Effects on Reaction Regioselectivity and Yield

The alkylation of indazole systems, a key reaction for modifying the core structure, often results in a mixture of N1 and N2-substituted products. beilstein-journals.orgnih.govbeilstein-journals.org The regiochemical outcome is a delicate balance of factors including the thermodynamic stability of the products, the nature of the electrophile, and, critically, the solvent and base (catalyst) employed. beilstein-journals.orgnih.gov For instance, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate have demonstrated that solvent polarity and coordinating ability play a significant role. beilstein-journals.orgnih.gov While some conditions yield mixtures with poor selectivity, others can drive the reaction toward a single regioisomer. nih.gov

The effect of the solvent on reaction yield has been systematically investigated in related indazole systems. In a model reaction for N1-alkylation, the choice of solvent was shown to have a dramatic impact on the isolated yield of the product.

Table 1: Effect of Solvent on the N1-Alkylation Yield of a Substituted Indazole

Entry Solvent Isolated Yield (%)
1 Dioxane 96
2 Chlorobenzene 66
3 DMF 60
4 Toluene 56
5 DMSO 54
6 NMP 42

Reaction conditions: 1.0 equiv. indazole, 1.5 equiv. electrophile, 2.0 equiv. Cs2CO3, 90 °C, 2 h. Data sourced from studies on methyl 5-bromo-1H-indazole-3-carboxylate. beilstein-journals.orgnih.gov

As shown in Table 1, a less polar solvent like dioxane provided a near-quantitative yield of the N1-alkylated product, whereas more polar aprotic solvents like DMF, DMSO, and NMP resulted in significantly lower yields under these specific conditions. beilstein-journals.orgnih.gov This suggests that solvent choice is a powerful tool for optimizing reaction outcomes.

Catalysts, ranging from simple bases to complex organometallic and nano-catalysts, are instrumental in controlling both regioselectivity and yield. In the context of forming fused heterocyclic systems like tetrazolopyrimidines from 3-cyanoacetyl indole and 1H-tetrazole-5-amine, different catalysts have been employed to good effect.

Table 2: Catalyst and Solvent Effects in the Synthesis of Tetrazolo[1,5-a]pyrimidine Derivatives

Catalyst Solvent Conditions Yield (%)
Triethylamine DMF Reflux, 10 h 61–76
Hexamethylenetetramine-based ionic liquid/MIL-101(Cr) Solvent-free 100 °C, 15 min 88–98
Fe³⁺-montmorillonite EtOH Reflux, 20-40 min 85–98

These reactions represent analogous multicomponent syntheses forming a tetrazole-fused ring system. nih.govrsc.org

In these examples, a simple base like triethylamine in DMF provides good yields, but the use of a recyclable metal-organic framework catalyst under solvent-free conditions significantly improves the yield and reaction time. nih.govrsc.org Similarly, an Fe³⁺-montmorillonite clay catalyst in ethanol also affords excellent yields in short reaction times, demonstrating the power of heterogeneous catalysis in these transformations. nih.gov

For the formation of the tetrazole ring itself, often via [3+2] cycloaddition reactions, various catalysts have been shown to be effective. Zinc chloride (ZnCl₂) has been used to catalyze the Ugi-azide reaction to improve Schiff base formation and increase the yield of 1,5-disubstituted tetrazoles. acs.org In other systems, nano-catalysts like nano CeO₂ have been utilized in water for the synthesis of related heterocyclic structures, highlighting a green chemistry approach. nih.gov The use of acid catalysts, such as trifluoroacetic acid (TFA) or acetic acid, can also be crucial, particularly in condensation reactions leading to fused systems, although care must be taken as certain solvents like acetic acid can sometimes react with starting materials to form undesired byproducts. acs.org

The choice of base in alkylation reactions is also a key determinant of regioselectivity. While cesium carbonate (Cs₂CO₃) was used in the solvent screen shown in Table 1, other bases like sodium hydride (NaH) are also commonly employed. beilstein-journals.orgnih.gov The cation of the base can play a role in directing the regioselectivity, with some studies postulating that Na⁺ can coordinate with the N2-atom of the indazole and an adjacent substituent, thereby promoting N1-alkylation. beilstein-journals.orgnih.gov This level of control is essential for the selective synthesis of specific isomers within the this compound family.

Theoretical and Computational Chemistry Studies of 3h Tetrazolo 1,5 B Indazole

Electronic Structure and Aromaticity Analysis of the Fused System

The electronic structure of 3H-Tetrazolo[1,5-b]indazole is characterized by a fused ring system that combines the structural motifs of both indazole and tetrazole. This fusion gives rise to a unique distribution of electrons and has a significant impact on the molecule's aromaticity. Aromaticity, a key concept in chemistry, is associated with enhanced stability, and its quantification in a polycyclic system like this is of considerable interest.

The effect of substituents on the aromaticity of the tetrazole ring has been a subject of theoretical study. It has been found that both the nature of the substituent and its position can significantly influence the aromatic character of the tetrazole ring researchgate.net. Electron-withdrawing groups tend to enhance aromaticity by delocalizing π-electrons, whereas electron-donating groups may have the opposite effect researchgate.net. This knowledge can be extrapolated to understand how substitutions on the this compound framework would modulate its electronic properties.

Conformational Analysis and Tautomerism Studies of this compound

Tautomerism is a critical aspect of the chemistry of nitrogen-containing heterocycles. In the case of this compound, several tautomeric forms are possible due to the potential for proton migration between the nitrogen atoms of the fused ring system. Annular tautomerism in indazole derivatives has been extensively investigated through both theoretical and experimental methods mdpi.com. While the 1H- and 2H-tautomers are common for indazoles, the 3H-tautomer is less frequently observed.

Computational studies are invaluable for determining the relative stabilities of different tautomers. By calculating the energies of all possible tautomeric forms using methods like DFT (e.g., with the B3LYP functional) and ab initio calculations, the most stable tautomer can be identified. These calculations can be performed in the gas phase and in different solvents to account for solvent effects on tautomeric equilibria. For instance, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have successfully predicted the most stable tautomer, which was in agreement with experimental data mdpi.com. Similar computational approaches would be essential to elucidate the preferred tautomeric form of this compound and to understand the energetic barriers between the different tautomers.

Conformational analysis, particularly for substituted derivatives of this compound, would also be carried out using computational methods. By systematically exploring the potential energy surface, the most stable conformations (i.e., the spatial arrangements of the atoms) can be determined.

Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations are a cornerstone of modern mechanistic chemistry, allowing for the detailed exploration of reaction pathways. For this compound, DFT calculations can be used to investigate a variety of potential reactions, such as electrophilic and nucleophilic substitutions, cycloadditions, and ring-opening reactions.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and products. The calculated activation energies provide insights into the reaction kinetics, while the energies of intermediates and products reveal the thermodynamics of the reaction. This information is crucial for understanding the feasibility of a proposed reaction mechanism and for predicting the regioselectivity and stereoselectivity of reactions. The use of quantum chemical calculations to predict reaction pathways and catalyst design has become an increasingly important strategy in the development of new synthetic methodologies rsc.org.

Prediction and Interpretation of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules, which is invaluable for structure elucidation. For this compound, various spectroscopic data can be calculated and compared with experimental results.

NMR Spectroscopy: The gauge-invariant atomic orbital (GIAO) method is commonly employed to calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N) mdpi.com. These calculated shifts can aid in the assignment of experimental NMR spectra and provide confidence in the proposed structure.

Vibrational Spectroscopy: The calculation of vibrational frequencies using DFT can predict the infrared (IR) and Raman spectra of a molecule. The predicted spectra can be compared with experimental data to identify characteristic vibrational modes and to confirm the presence of specific functional groups.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations provide information about the electronic transitions, which are related to the colors of compounds and their photophysical properties.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations.

Analysis of Partial Charges and Fukui Indices (e.g., using NBO)

To gain a deeper understanding of the reactivity of this compound, the distribution of charge within the molecule and the reactivity of individual atomic sites can be analyzed using computational methods.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a method for calculating the partial charges on each atom, giving a quantitative picture of the electron distribution. This analysis also allows for the study of charge transfer and conjugative interactions within the molecule by examining the interactions between donor (Lewis-type) and acceptor (non-Lewis-type) NBOs nih.govnih.gov. The stabilization energies derived from these interactions can provide insights into the molecule's stability and electronic structure.

Fukui Indices: Fukui functions are used within the framework of conceptual DFT to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks nih.govnih.gov. By calculating the Fukui indices for each atom in this compound, one can identify the regions of the molecule that are most susceptible to attack by different types of reagents. This information is invaluable for predicting the outcomes of chemical reactions.

Below is a hypothetical data table illustrating the type of information that could be generated from NBO and Fukui function analyses for this compound.

AtomNBO Charge (e)Fukui (+) (Electrophilic Attack)Fukui (-) (Nucleophilic Attack)
N1-0.450.080.15
N2-0.380.050.12
C3a0.250.120.05
N4-0.420.060.14
N5-0.350.040.11
C5a0.180.100.07
C6-0.150.030.09
C7-0.120.020.08
C8-0.140.030.09
C8a0.200.110.06
N9-0.500.090.18
H(N3)0.400.010.02

Table 1. Hypothetical NBO Charges and Fukui Indices for selected atoms in this compound. This table is for illustrative purposes and the values are not derived from actual calculations.

Advanced Spectroscopic Characterization Techniques for 3h Tetrazolo 1,5 B Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 3H-tetrazolo[1,5-b]indazole derivatives. A combination of one-dimensional and two-dimensional NMR experiments allows for a comprehensive assignment of proton and carbon signals, elucidation of through-bond and through-space correlations, and investigation of tautomeric equilibria.

¹H-NMR and ¹³C-NMR spectroscopy provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H-NMR spectra of indazole derivatives, the protons on the aromatic ring typically resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. wiley-vch.de The exact chemical shifts are influenced by the nature and position of substituents on the bicyclic system. For instance, in 3-ethoxycarbonyl-1H-indazole, the proton at position 4 (adjacent to the fused ring junction) appears at δ 8.06 ppm, while the other aromatic protons are observed between δ 7.30 and 7.65 ppm. wiley-vch.de The NH proton of the indazole ring, when present, gives a broad singlet at a significantly downfield chemical shift, often above δ 13 ppm, which is sensitive to solvent and concentration. wiley-vch.de

The ¹³C-NMR spectra of indazole derivatives display signals for the aromatic and heterocyclic carbons in the range of δ 110–150 ppm. wiley-vch.de The carbonyl carbon of an ester substituent, for example, would appear further downfield, around δ 162 ppm. wiley-vch.de The chemical shifts in both ¹H and ¹³C NMR are sensitive to solvent effects, with changes being observed when switching between solvents like DMSO-d₆ and CDCl₃. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for Indazole Derivatives

Compound Solvent ¹H NMR Chemical Shifts (δ, ppm) ¹³C NMR Chemical Shifts (δ, ppm)
3-Ethoxycarbonyl-1H-indazole wiley-vch.de DMSO-d₆ 13.91 (bs, 1H), 8.06 (d, 1H), 7.65 (d, 1H), 7.44 (m, 1H), 7.30 (m, 1H), 4.38 (q, 2H), 1.36 (t, 3H) 162.33, 140.93, 135.20, 126.64, 122.83, 122.16, 121.04, 111.09, 60.28, 14.27
3-tert-Butoxycarbonyl-1H-indazole wiley-vch.de CDCl₃ 13.40 (s, 1H), 8.15 (d, 1H), 7.90 (d, 1H), 7.47-7.42 (m, 1H), 7.30 (m, 1H), 1.72 (s, 9H) 162.54, 141.63, 137.39, 126.83, 122.81, 122.04, 121.63, 111.91, 81.98, 28.42

This table is interactive. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure of complex this compound derivatives, especially when one-dimensional spectra are insufficient for unambiguous assignments.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic and aliphatic parts of the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This is a powerful technique that shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is instrumental in connecting different fragments of the molecule, for example, linking substituents to the core heterocyclic system and establishing the connectivity across the fused rings. The ¹H-¹⁵N HMBC experiment can be particularly useful for identifying nitrogen resonances and their connectivity to protons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and confirming the regiochemistry of substitution. ipb.ptresearchgate.net For the tetrazolo[1,5-b]indazole system, NOESY can help to confirm the fusion pattern and the relative positions of substituents. researchgate.net

The tetrazolo[1,5-b]indazole system can exist in equilibrium with its azido-indazole tautomer. ¹⁵N-NMR spectroscopy, often enhanced by isotopic labeling, is a definitive tool for studying this tautomerism. researchgate.netresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment and bonding, making it possible to distinguish between the nitrogen atoms in the tetrazole ring and the azido (B1232118) group. ipb.ptresearchgate.net

For example, in related azido-tetrazoloazine systems, the tetrazole form is generally favored in solvents like DMSO, while the equilibrium can be shifted towards the azide (B81097) form in strong acids like trifluoroacetic acid (TFA). researchgate.net The ¹⁵N NMR chemical shifts for tetrazole derivatives can vary significantly, and techniques like ¹H-¹⁵N HMBC are used to assign the signals of specific nitrogen atoms. ipb.pt The half-width of ¹⁴N NMR signals can also provide clues, as nitrogen atoms bearing a formal positive charge tend to have narrower signals. ipb.pt

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. For this compound derivatives, the IR spectrum provides characteristic absorption bands that confirm the presence of the heterocyclic core and any substituents.

The tetrazole ring itself exhibits characteristic vibrations. The C=N and N=N stretching vibrations typically appear in the 1620–1550 cm⁻¹ and 1300-1200 cm⁻¹ regions, respectively. The aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the indazole part of the molecule are found in the 1620–1450 cm⁻¹ range. wiley-vch.denih.gov If the azido tautomer is present in a significant concentration, a strong, sharp absorption band characteristic of the azide group (–N₃) would be expected around 2100–2160 cm⁻¹. The absence of this band is often taken as evidence for the predominance of the fused tetrazole ring structure. mdpi.com

Table 2: Characteristic IR Absorption Bands for Functional Groups in Tetrazolo[1,5-b]indazole Derivatives

Functional Group Characteristic Absorption Range (cm⁻¹) Reference
Aromatic C-H Stretch 3100 - 3000 nih.gov
C=N and C=C Stretch (aromatic and heterocyclic) 1645 - 1450 wiley-vch.denih.gov
N=N Stretch (tetrazole ring) 1304 - 1200 nih.gov
Azide (–N₃) Stretch (if present as tautomer) ~2120 mdpi.com
Carbonyl (C=O) Stretch (e.g., in ester or ketone derivatives) 1715 - 1680 wiley-vch.de

This table is interactive. Click on the headers to sort the data.

High-Resolution Mass Spectrometry (HRMS/MS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for the characterization of this compound derivatives as it provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. wiley-vch.denih.gov This allows for the unambiguous determination of the elemental composition and molecular formula of the compound, typically with an accuracy of a few parts per million. wiley-vch.denih.govnih.govacs.org

Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the parent ion. The fragmentation of the tetrazolo[1,5-b]indazole core often involves the loss of a molecule of nitrogen (N₂), a characteristic fragmentation pathway for many tetrazole-containing compounds. pageplace.de The analysis of these fragmentation patterns provides valuable structural information and helps to confirm the connectivity of the molecule.

X-ray Crystallography for Definitive Solid-State Structural Determination

While NMR, IR, and MS provide a wealth of structural information, X-ray crystallography offers the most definitive and unambiguous determination of the molecular structure in the solid state. acs.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative, a three-dimensional model of the molecule can be generated.

This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule beyond any doubt. nih.govresearchgate.net It is particularly valuable for establishing the tautomeric form that exists in the solid state and for analyzing intermolecular interactions such as hydrogen bonding and π-π stacking in the crystal lattice. acs.org For example, X-ray crystallography has been used to confirm the structures of related fused heterocyclic systems like tetrazolo[1,5-a]quinolines and tetrazolo[1,5-a]pyrimidines. researchgate.netacs.org

Chemical Reactivity and Derivatization of the 3h Tetrazolo 1,5 B Indazole Core

Regioselective Functionalization Strategies at Different Ring Positions

The regioselective functionalization of the 3H-tetrazolo[1,5-b]indazole core is a key aspect of its chemistry, allowing for the targeted modification of specific positions within the fused ring system. The inherent electronic properties of the indazole and tetrazole rings, along with the influence of substituents, dictate the preferred sites for electrophilic and nucleophilic attack.

Strategic functionalization can be achieved by leveraging the distinct reactivity of the different ring positions. For instance, the C3 position of the indazole moiety is often susceptible to functionalization. chim.it Additionally, methods have been developed for the selective functionalization of various positions on the indazole ring, providing pathways to elaborate on the core structure. rsc.org These strategies are crucial for developing structure-activity relationships in medicinal chemistry and for creating novel materials with tailored properties.

Alkylation and Arylation Reactions on Nitrogen Atoms (N1, N2) of the Indazole Ring

Alkylation and arylation reactions on the nitrogen atoms of the indazole ring in this compound are fundamental transformations for creating a diverse range of derivatives. The indazole core presents two potential sites for N-substitution, the N1 and N2 positions, and achieving regioselectivity is a significant synthetic challenge. beilstein-journals.orgnih.gov

Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products. beilstein-journals.orgnih.gov The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating or arylating agent, the base used, the solvent, and the electronic and steric properties of substituents on the indazole ring. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the use of sodium hydride in THF with certain electron-deficient indazoles has shown high N1-selectivity. beilstein-journals.orgnih.gov Conversely, different conditions can favor the formation of the N2-isomer. beilstein-journals.org

Recent studies have focused on developing highly regioselective N1- and N2-alkylation and arylation methods. beilstein-journals.orgbeilstein-journals.org These methods often employ specific catalyst systems or directing groups to control the site of substitution. For example, transition metal-catalyzed cross-coupling reactions are a powerful tool for the arylation of nitrogen heterocycles. google.comgoogle.com The ability to selectively introduce alkyl and aryl groups at either the N1 or N2 position is crucial for fine-tuning the biological activity and physicochemical properties of this compound derivatives.

Table 1: Examples of N-Alkylated/Arylated Indazole Derivatives and Reaction Conditions

Starting MaterialReagentBase/CatalystSolventProduct(s)Yield(s)Reference
Methyl 5-bromo-1H-indazole-3-carboxylateIsopropyl iodideNaHDMFN1- and N2-isopropyl38% (N1), 46% (N2) beilstein-journals.org
Methyl 5-bromo-1H-indazole-3-carboxylatePentyl bromideNaHTHFN1-pentyl44-89% beilstein-journals.orgnih.gov
1H-Indazole1-HydroxyadamantaneMineral Acid-1-(1-Adamantyl)indazole- researchgate.net
1H-Indazole1-Iodoadamantane--1- and 2-(1-Adamantyl)indazole2-isomer predominates researchgate.net

Halogenation Reactions (e.g., Bromination, Iodination, Chlorination) at the Indazole Moiety

Halogenation of the indazole moiety within the this compound system is a valuable transformation for introducing a versatile handle for further synthetic modifications. Halogenated indazoles serve as key intermediates in cross-coupling reactions, allowing for the introduction of a wide range of substituents. chim.itsemanticscholar.org

The most common halogenation reactions are bromination, iodination, and chlorination, typically occurring at the C3 position of the indazole ring. chim.it

Iodination: Can be achieved using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar solvent such as DMF or dioxane. chim.it

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination at the C3-position. chim.it The reaction can also be carried out with bromine (Br₂), though this may lead to mixtures of products with poor selectivity. semanticscholar.org

Chlorination: N-Chlorosuccinimide (NCS) is an effective reagent for the chlorination of the indazole ring. semanticscholar.org

The reaction conditions can be tuned to achieve mono-, poly-, or even hetero-halogenation, providing access to a diverse array of halogenated building blocks. semanticscholar.org

Table 2: Examples of Halogenation Reactions on the Indazole Moiety

Starting MaterialReagentSolventProductYieldReference
6-BromoindazoleI₂, KOHDMF6-Bromo-3-iodoindazoleGood chim.it
5-MethoxyindazoleI₂, KOHDioxane3-Iodo-5-methoxyindazoleQuantitative chim.it
2H-IndazoleNBSEtOH3-Bromo-2H-indazole97% semanticscholar.org
2H-IndazoleNCSEtOH3-Chloro-2H-indazole- semanticscholar.org

Electrophilic and Nucleophilic Substitution Reactions on the Fused System

Nucleophilic substitution reactions are also important for the derivatization of this scaffold. For instance, the displacement of a leaving group, such as a halogen, from the indazole ring by a nucleophile is a common strategy for introducing new functionalities. mdpi.com The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring system. The tetrazole ring itself can also be involved in nucleophilic reactions, particularly those that lead to ring-opening or rearrangement.

Transformations Involving the Tetrazole Ring (e.g., Denitrogenative Transformations)

The tetrazole ring in this compound is a high-energy moiety that can undergo a variety of transformations, most notably denitrogenative reactions. wiley-vch.dersc.org These reactions involve the extrusion of molecular nitrogen (N₂) and are typically induced by heat or light. doi.org This process generates highly reactive intermediates that can be trapped intramolecularly or intermolecularly to form new heterocyclic systems.

The thermal or photochemical decomposition of tetrazoles can lead to the formation of nitrilimines or other reactive species, which can then participate in cycloaddition reactions or rearrangements. researchgate.netresearchgate.net This denitrogenative strategy has been explored for the synthesis of a variety of nitrogen-containing heterocycles. wiley-vch.dersc.org For example, the photolysis of 1-alkenylbenzotriazoles, which can be considered analogs of tetrazoloindazoles, leads to denitrogenative annulation to form indolenine intermediates. mdpi.com

The azido-tetrazole tautomerism is another important aspect of tetrazole chemistry. researchgate.net In some cases, the tetrazole ring can exist in equilibrium with an open-chain azido-imine form. This equilibrium can be influenced by substituents and solvent, and the azido (B1232118) tautomer can undergo its own unique set of reactions.

Formation of Heterocyclic Adducts and Fused Polycyclic Systems

The this compound core serves as a versatile building block for the synthesis of more complex, fused polycyclic systems. polimi.it These reactions often leverage the reactivity of both the indazole and tetrazole moieties to construct new rings.

One common strategy involves cycloaddition reactions. For example, the tetrazole ring can act as a "masked" 1,3-dipole, which upon thermal or photochemical activation, can undergo cycloaddition with various dipolarophiles. polimi.it Denitrogenative transformations of the tetrazole ring can also lead to the formation of fused systems. doi.org

Furthermore, the functional groups introduced onto the this compound scaffold through the reactions described in previous sections can be utilized in subsequent cyclization reactions to build additional heterocyclic rings. For instance, an amino group and a nitrile group on adjacent positions can be cyclized to form a fused pyrimidine (B1678525) ring. mdpi.com Similarly, reactions with bifunctional reagents can lead to the formation of new fused rings. acs.org The synthesis of these complex polycyclic systems is of great interest in medicinal chemistry, as it allows for the creation of novel scaffolds with diverse biological activities. organic-chemistry.orgacs.orgacs.org

Future Research Directions and Unexplored Avenues in 3h Tetrazolo 1,5 B Indazole Chemistry

Development of Novel and Sustainable Green Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3H-tetrazolo[1,5-b]indazole, future research should prioritize the establishment of green synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources.

Current synthetic approaches to related heterocyclic systems often rely on multi-step procedures with harsh conditions. Future efforts could explore one-pot multicomponent reactions (MCRs), which offer inherent atom and step economy. For instance, a potential MCR for the synthesis of this compound derivatives could involve the condensation of a suitably substituted o-azidobenzaldehyde, a primary amine, and an azide (B81097) source, catalyzed by a recyclable catalyst.

The use of alternative energy sources such as microwave irradiation and ultrasonication should be investigated to accelerate reaction times and improve yields. mdpi.com These techniques have been successfully applied to the synthesis of various nitrogen-containing heterocycles, often leading to cleaner reaction profiles and easier work-up procedures. mdpi.com Furthermore, the exploration of aqueous reaction media or biodegradable deep eutectic solvents (DES) could significantly enhance the green credentials of the synthesis. researchgate.net

Table 1: Potential Green Synthetic Approaches for this compound

ApproachKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs) One-pot synthesis from three or more starting materials.High atom and step economy, reduced waste.
Microwave-Assisted Synthesis Use of microwave irradiation to heat reactions.Rapid reaction times, improved yields, cleaner reactions. mdpi.com
Sonochemical Methods Application of ultrasound to promote chemical reactions.Enhanced reaction rates, milder conditions. mdpi.com
Aqueous Media/Deep Eutectic Solvents (DES) Use of water or biodegradable solvents.Reduced environmental impact, safer reaction conditions. researchgate.net
Catalyst Development Use of recyclable, non-toxic catalysts (e.g., nano-catalysts, biocatalysts).Increased efficiency, reduced catalyst waste. mdpi.commdpi.com

In-depth Mechanistic Studies of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. For this compound, several areas warrant in-depth mechanistic investigation.

The tautomeric equilibrium between the this compound and its potential 2-azido-2H-indazole isomer is a critical aspect that governs its reactivity. researchgate.net Detailed experimental and computational studies are needed to quantify the position of this equilibrium under various conditions and to understand how it is influenced by substituents on the indazole ring. Variable temperature NMR spectroscopy and advanced computational methods can provide valuable insights into the thermodynamics and kinetics of this tautomerism. researchgate.netresearchgate.net

Furthermore, the mechanisms of potential cycloaddition and rearrangement reactions should be elucidated. For example, the thermal or photochemical behavior of this compound could lead to interesting rearrangements involving nitrogen extrusion. A detailed study of the intermediates and transition states in such reactions, using techniques like flash vacuum pyrolysis coupled with matrix isolation spectroscopy, could reveal novel reactive species and reaction pathways.

Exploration of Unconventional Reactivity Patterns and Rearrangements

The unique electronic structure of this compound suggests the potential for unconventional reactivity that deviates from the known chemistry of its constituent rings. Future research should aim to uncover and exploit these novel reactivity patterns.

One promising avenue is the investigation of its behavior in transition metal-catalyzed cross-coupling reactions. The presence of multiple nitrogen atoms provides several potential coordination sites for metal catalysts, which could lead to regioselective C-H functionalization at various positions of the indazole ring. rsc.org The development of catalytic systems that can selectively activate specific C-H bonds would open up new avenues for the synthesis of complex derivatives.

The fused tetrazole ring can also be a source of reactive intermediates upon nitrogen extrusion. researchgate.net Controlled thermal or photochemical decomposition could generate nitrenes or other reactive species that could undergo intramolecular cyclizations or intermolecular reactions to form novel heterocyclic systems. The study of these denitrogenative transformations could lead to the discovery of new synthetic methodologies. wiley-vch.de

Computational Design and Prediction of Novel this compound Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for the rational design of new molecules with specific properties, thereby accelerating the discovery process and reducing experimental effort. For this compound, computational methods can be employed to predict the properties of yet-to-be-synthesized derivatives.

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate key molecular properties such as electronic structure, reactivity indices, and spectroscopic signatures. nih.gov These calculations can help in understanding the influence of different substituents on the aromaticity, stability, and reactivity of the heterocyclic core. For example, computational screening of a virtual library of substituted 3H-tetrazolo[1,5-b]indazoles could identify candidates with desirable electronic properties for applications in materials science or medicinal chemistry. semanticscholar.org

Molecular docking studies can be used to predict the binding affinity of this compound derivatives to specific biological targets, guiding the design of potential therapeutic agents. nih.gov By combining computational design with synthetic efforts, it is possible to create a focused library of compounds with a higher probability of exhibiting the desired biological activity.

Table 2: Computationally Guided Research Directions

Research AreaComputational MethodPredicted Properties
Reactivity and Stability Density Functional Theory (DFT)Electronic structure, aromaticity, reaction barriers. nih.gov
Spectroscopic Characterization Time-Dependent DFT (TD-DFT)UV-Vis and NMR spectra.
Drug Design Molecular Docking, QSARBinding affinity, pharmacokinetic properties. semanticscholar.orgnih.gov
Materials Science DFT, Molecular DynamicsElectronic band gap, charge transport properties.

Integration of this compound into Advanced Organic Synthesis Methodologies

The development of robust and versatile building blocks is essential for the advancement of organic synthesis. This compound has the potential to serve as a valuable synthon for the construction of more complex molecular architectures.

Future research should focus on developing methods to selectively functionalize the this compound core. This includes the development of regioselective halogenation, nitration, and acylation reactions. These functionalized derivatives can then be used as starting materials for a variety of transformations, including cross-coupling reactions, nucleophilic substitutions, and cycloadditions.

The integration of this compound into diversity-oriented synthesis (DOS) strategies could lead to the rapid generation of a wide range of structurally diverse compounds. nih.gov By combining the unique reactivity of the this compound scaffold with a variety of reaction partners and conditions, it is possible to explore a large chemical space and identify compounds with novel properties.

Furthermore, the development of solid-phase synthetic routes for this compound derivatives would facilitate the high-throughput synthesis of compound libraries for screening purposes. This would be particularly valuable for drug discovery and materials science applications.

Q & A

What are the recommended methods for synthesizing 3H-Tetrazolo[1,5-B]indazole and confirming its structural integrity?

Synthesis typically involves constructing the indazole core fused with a tetrazole ring, leveraging cyclization reactions under controlled conditions (e.g., thermal or catalytic). Post-synthesis, structural validation requires ¹H/¹³C NMR to confirm proton and carbon environments, HPLC for purity assessment (>95%), and mass spectrometry (LC-MS) to verify molecular weight. Stability under experimental conditions (e.g., buffer systems) should be tested via accelerated degradation studies (pH 3–9, 40°C) to identify decomposition byproducts .

How can researchers validate the binding affinity of this compound to CRBN:DDB1 complexes?

Direct binding assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) are gold standards for quantifying affinity. Dose-response curves can determine EC₅₀ values (e.g., compound Z5112109183 showed EC₅₀ comparable to iberdomide). Parallel validation using cellular degradation assays (e.g., monitoring neo-substrate ubiquitination) is critical to confirm functional activity. Cross-referencing with positive controls like pomalidomide ensures consistency across experimental setups .

What strategies are effective in optimizing this compound derivatives for PROTAC applications while managing molecular weight (MW) and lipophilicity (clogP)?

Focus on amino group substitutions as an exit vector for linker attachment, prioritizing derivatives with MW <500 Da and clogP <5 to adhere to PROTAC design guidelines. For example, derivative Z5112109183 achieved optimal trade-offs (MW: 480 Da, clogP: 4.2). Structure-activity relationship (SAR) analysis of sub-libraries (e.g., phthaloyl vs. indazole cores) reveals that indazole scaffolds offer superior physicochemical properties. Computational tools like molecular docking can predict linker compatibility and binding pocket interactions .

How should researchers address contradictions in reported EC₅₀ values for this compound derivatives across studies?

Standardize assay conditions (buffer pH, temperature, and DMSO concentration) to minimize variability. Use orthogonal methods (e.g., SPR + cellular degradation) to cross-validate results. For discrepancies in CRBN binding, perform mutagenesis studies on key CRBN residues (e.g., Trp380, Cys391) to confirm binding dependencies. Statistical analysis (e.g., Bland-Altman plots ) helps quantify inter-study variability .

What analytical techniques are critical for assessing the stability of this compound in biological matrices?

Employ LC-MS/MS to monitor compound integrity in plasma or cell lysates over time. Forced degradation studies (oxidative, thermal, and hydrolytic stress) identify labile functional groups. Quantify degradation products using high-resolution mass spectrometry (HRMS) and correlate findings with bioactivity loss. Stability data should guide formulation strategies (e.g., cryopreservation or inert atmosphere storage) .

How to design a focused library of this compound derivatives for SAR studies?

Use combinatorial chemistry to generate substitutions at the amino group, prioritizing electron-withdrawing/donating groups to modulate CRBN binding. Screen derivatives via high-throughput SPR or fluorescence polarization assays to rank affinity. Cluster analysis of EC₅₀ values and physicochemical properties (e.g., lipophilic efficiency metrics ) identifies lead candidates. Parallel synthesis of phthaloyl ring analogs (e.g., from sub-library screens) provides comparative SAR insights .

What computational approaches reconcile docking predictions with experimental data for this compound-CRBN interactions?

Combine molecular dynamics (MD) simulations (100+ ns trajectories) with free-energy perturbation (FEP) to refine binding poses. Validate predictions by synthesizing analogs with targeted substitutions (e.g., halogenation at C4) and testing affinity shifts. Cryo-EM or X-ray crystallography of CRBN-ligand complexes resolves atomic-level interactions, particularly for disputed residues like His353 .

How to prioritize this compound derivatives for in vivo studies?

Apply multiparameter optimization (MPO) scoring, weighting factors like potency (EC₅₀ <100 nM), solubility (>50 µM in PBS), and metabolic stability (t₁/₂ >60 min in liver microsomes). Derivatives with low cytochrome P450 inhibition (IC₅₀ >10 µM) and high plasma protein binding (<90%) are prioritized. Preclinical pharmacokinetic studies (rodent IV/PO) assess bioavailability and tissue distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.